Cas no 1177278-07-7 (N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine is a structurally complex heterocyclic compound featuring a benzothiazole core linked to an imidazole moiety via an amine-functionalized propyl chain. The presence of methoxy and methyl substituents on the benzothiazole ring enhances its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its imidazole group contributes to potential coordination capabilities, while the benzothiazole scaffold offers stability and tunable reactivity. This compound is particularly valuable for applications in drug discovery, catalysis, and ligand design due to its balanced lipophilicity and functional group diversity. Its well-defined structure allows for precise modifications to optimize performance in target-specific applications.
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine structure
1177278-07-7 structure
Product name:N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
CAS No:1177278-07-7
MF:C15H18N4OS
Molecular Weight:302.394621372223
MDL:MFCD16631707
CID:4561616
PubChem ID:45496435

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
    • N-(3-imidazol-1-ylpropyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
    • 2-Benzothiazolamine, N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-
    • N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
    • AKOS015958016
    • 1177278-07-7
    • F2146-0592
    • MDL: MFCD16631707
    • インチ: 1S/C15H18N4OS/c1-11-4-5-12(20-2)13-14(11)21-15(18-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
    • InChIKey: UVHZSTQESLUFJM-UHFFFAOYSA-N
    • SMILES: S1C2=C(C)C=CC(OC)=C2N=C1NCCCN1C=NC=C1

計算された属性

  • 精确分子量: 302.12013238g/mol
  • 同位素质量: 302.12013238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 80.2Ų

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
CB2146-0592-250mg
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%+
250mg
¥3004.00 2023-09-15
TRC
N297106-1g
n-(3-(1h-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7
1g
$ 930.00 2022-06-03
Chemenu
CM330472-250mg
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%+
250mg
$853 2021-08-18
Chemenu
CM330472-100mg
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%+
100mg
$557 2021-08-18
Life Chemicals
F2146-0592-0.5g
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
1177278-07-7 95%
0.5g
$642.0 2023-09-06
Life Chemicals
F2146-0592-2.5g
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
1177278-07-7 95%
2.5g
$2312.0 2023-09-06
A2B Chem LLC
AY07846-10mg
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%
10mg
$291.00 2024-04-20
A2B Chem LLC
AY07846-1g
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%
1g
$2324.00 2024-04-20
A2B Chem LLC
AY07846-1mg
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%
1mg
$245.00 2024-04-20
A2B Chem LLC
AY07846-100mg
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
1177278-07-7 95%
100mg
$697.00 2024-04-20

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine 関連文献

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amineに関する追加情報

Introduction to N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS No. 1177278-07-7)

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, identified by its CAS number 1177278-07-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a complex structural framework that combines an imidazole ring with a benzothiazole core, both of which are well-documented for their diverse biological activities. The presence of an amine functional group and methoxy substituents further enhances its potential pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.

The benzothiazole scaffold is particularly noteworthy, as it is widely recognized for its role in various therapeutic applications. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the 4-methoxy and 7-methyl groups in this compound's structure may contribute to unique interactions with biological targets, potentially modulating pathways relevant to disease states.

The imidazole moiety, another key structural component, is known for its involvement in numerous biological processes. Imidazole-based compounds are frequently employed as inhibitors or activators of enzymes and receptors, underscoring their therapeutic relevance. In particular, the 1H-imidazol-1-yl substituent in this molecule could serve as a binding site for proteins or enzymes, influencing cellular signaling and function. This dual functionality—combining the benzothiazole and imidazole moieties—makes N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine a versatile scaffold for medicinal chemistry innovation.

In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases but are challenging to target with traditional drugs. The unique structural features of this compound may enable it to interact with specific PPIs, offering a novel approach to therapeutic intervention. For instance, the propyl chain extending from the imidazole ring could facilitate binding to hydrophobic pockets on protein surfaces, while the benzothiazole core might engage in hydrogen bonding or π-stacking interactions.

The pharmaceutical industry has increasingly focused on rational drug design, leveraging computational methods to predict the binding affinity and selectivity of candidate compounds. N-[4-methoxy-7-methyl-1,3-benzothiazol-2-amino] derivative has been computationally analyzed to assess its potential as an inhibitor of kinases or other enzymes involved in cancer progression. Preliminary simulations suggest that the compound may exhibit high binding affinity for certain targets due to its optimized spatial arrangement of functional groups.

Beyond its potential as a standalone therapeutic agent, this compound could also serve as a building block for more complex drug candidates. Medicinal chemists often use structurally diverse molecules as starting points for optimization campaigns, seeking to enhance potency, selectivity, and pharmacokinetic properties. The presence of both aromatic and heterocyclic rings provides multiple opportunities for derivatization, allowing researchers to fine-tune the molecule's characteristics to meet specific therapeutic needs.

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl1,3-benzothiazol2-amino stronmg > has been achieved through multi-step organic transformations involving condensation reactions and functional group interconversions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for subsequent biological evaluation. The robustness of the synthetic route also allows for scalability, making it feasible to produce larger quantities of the compound for preclinical studies.

In terms of biological evaluation, initial assays have demonstrated promising activity profiles in vitro. The compound has shown inhibitory effects against certain enzymatic targets relevant to inflammation and cancer metabolism. These findings align with the structural features that enhance binding interactions with biological macromolecules. Further experiments are underway to elucidate the mechanism of action and assess potential side effects or off-target effects.

The development of novel therapeutics relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-[3-(1H-imidazol1-stronmg >yl)propyl] stronmg >]-4-methoxy] stronmg >)-7-methyl] stronmg >)-1,3-benzothiazolo>2-amino> represents an excellent example of how structural innovation can lead to new pharmacological opportunities. Its unique combination of chemical moieties positions it as a valuable asset in the quest for next-generation medicines.

The future direction of research on this compound includes exploring its potential in animal models and human clinical trials. Preclinical data will be crucial in determining whether it progresses into clinical development as a single agent or in combination with other therapies. Additionally, investigating its pharmacokinetic profile—such as absorption distribution metabolism excretion (ADME)—will provide insights into its suitability for therapeutic use.

In conclusion,N-[3-(1H-imidazol>l)propyl>]->4-methoxy>]>)-[stro ng>>7-me th yl>]>]-[stro ng>>13-ben zothia z ol>]2-amino[stro ng>>(CAS No.>117 7278 07 7)] is a structurally intriguing compoun d with significant pharma ceutical promise.Nu merous studies have highlighted its pot ential asa therapeutic agent due t oits unique structural features,a nd ongoing research continues t oelucidateits biological significance.Additionally,the compo unds versatile scaffold makesit anattractive candidatefor further dr ugs ki n development efforts .As research advances,it isanticipatedthatthis com poundwill contribute t othe growing libraryof innovative therapeutics designedt oimprove patient outcomes. p>

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD